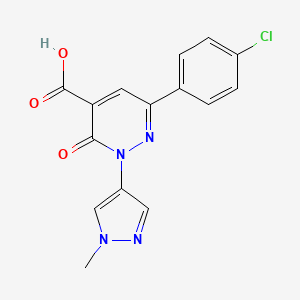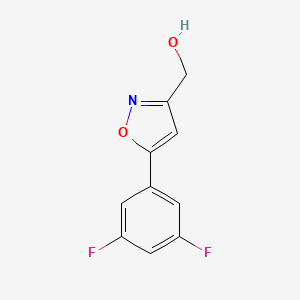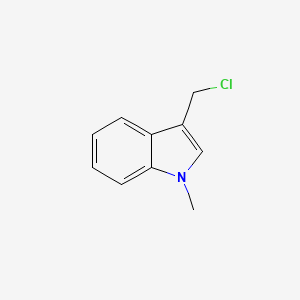
3-(Chloromethyl)-1-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-1-methyl-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes. The compound this compound is characterized by a chloromethyl group attached to the third position of the indole ring and a methyl group attached to the nitrogen atom of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-methyl-1H-indole can be achieved through several synthetic routes. One common method involves the chloromethylation of 1-methylindole using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction typically takes place under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chloromethylation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-1-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methylindole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and thiols.
Major Products Formed
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-1-methyl-1H-indole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This can result in various biological effects, including inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)indole: Lacks the methyl group on the nitrogen atom.
1-Methylindole: Lacks the chloromethyl group.
3-Methylindole: Has a methyl group instead of a chloromethyl group at the third position.
Uniqueness
3-(Chloromethyl)-1-methyl-1H-indole is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C10H10ClN |
|---|---|
Peso molecular |
179.64 g/mol |
Nombre IUPAC |
3-(chloromethyl)-1-methylindole |
InChI |
InChI=1S/C10H10ClN/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3 |
Clave InChI |
JMZJSEJUJBJMKS-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


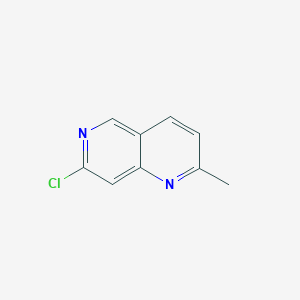
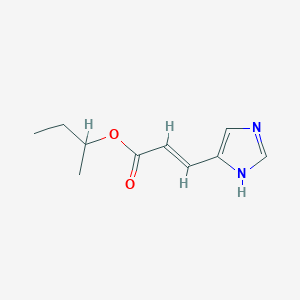
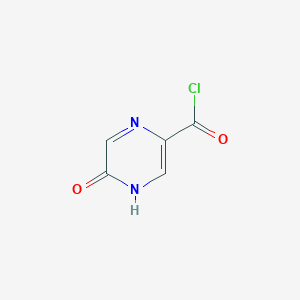

![2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12973965.png)


![(2-Aminobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B12973975.png)
![Thieno[3,2-c]pyridazine](/img/structure/B12973980.png)
